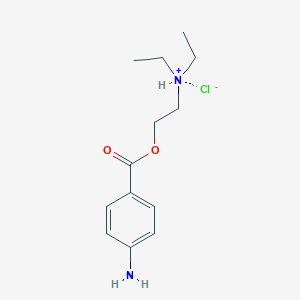

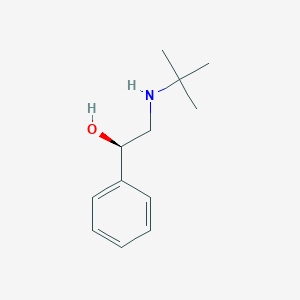

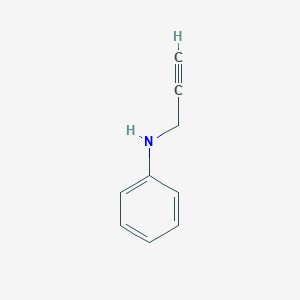

N-prop-2-ynylaniline

概要

説明

Synthesis Analysis

- N-prop-2-ynylaniline derivatives can be synthesized through various chemical processes. For example, a series of N-substituted poly(alkylanilines) were synthesized chemically and electrochemically using different alkyl groups ranging from methyl to n-dodecyl (Chevalier, Bergeron, & Dao, 1992).

Molecular Structure Analysis

- The molecular structure of N-prop-2-ynylaniline derivatives varies depending on the synthesis method and the substituents used. These structural variations significantly affect the physical and chemical properties of the compounds.

Chemical Reactions and Properties

- N-prop-2-ynylaniline and its derivatives undergo various chemical reactions, leading to the formation of complex compounds. For example, they can participate in [2 + 2 + 1] cyclization reactions (Lu et al., 2019) or oxidative aminomercuriation (Barluenga, Aznar, & Liz, 1986).

Physical Properties Analysis

- The physical properties of N-prop-2-ynylaniline derivatives, such as solubility, melting point, and electrical properties, are influenced by the length of the substituents and the molecular structure of the compound (Chevalier et al., 1992).

科学的研究の応用

Inhibition of Murine N1-Acetylated Polyamine Oxidase : N-prop-2-ynylaniline derivatives, specifically N,N'-bis-(prop-2-ynyl)-1,4-diaminobutane, have been studied for their inhibitory effects on murine N1-acetylated polyamine oxidase (mPAO). This inhibition is significant because mPAO plays a role in the metabolism of polyamines, which are critical for cell growth and differentiation (Wu, Ling, Sayre, & McIntire, 2005).

Src Kinase Inhibition and Anticancer Activities : Derivatives of N-prop-2-ynylaniline have been synthesized and evaluated for their potential as Src kinase inhibitors, a critical target in cancer research. These compounds showed promising results in inhibiting the growth of breast carcinoma cells (Sharma et al., 2010).

Modulators of Proteolytic Cleavage of Amyloid-Beta Protein Precursor : N-prop-2-ynylaniline-containing compounds have been investigated for their role in regulating the processing of amyloid-beta protein precursor (AbetaPP) by the non-amyloidogenic alpha-secretase pathway. This research is particularly relevant in the context of Alzheimer's disease and related neurodegenerative disorders (Bar‐Am et al., 2010).

Synthesis of Allenic Phosphonates : Studies have shown that N-prop-2-ynylaniline derivatives can undergo a rearrangement to form α-perfluorobutylallenic phosphonates, a process that depends on the nature of specific substituents. These compounds have potential applications in various chemical syntheses (Collet, Calas, & Commeyras, 1985).

Palladium Catalysed Annulation Reactions : N-prop-2-ynylaniline derivatives, specifically prop-2-ynylic carbonates, have been used in palladium-catalyzed annulation reactions to synthesize methylenecycloalkane derivatives, showcasing their utility in complex organic syntheses (Geng & Lu, 1992).

Antibacterial and Anticonvulsant Properties : Prop-2-ynylamine, closely related to N-prop-2-ynylaniline, has been explored for its potential antibacterial and anticonvulsant properties. However, certain derivatives were found to exhibit no significant activity in these areas (Usifoh, Okunrobo, & Ukoh, 2001).

Antioxidant Enzyme Activities in Dopaminergic System : Rasagiline, a compound containing the N-prop-2-ynylaniline structure, has been shown to enhance antioxidant enzyme activities in the dopaminergic system of rats. This could have implications for neuroprotective strategies in Parkinson's disease (Carrillo et al., 2000).

Potential Anti-Tubercular and Anti-Viral Agents : ProTides of N-(3-(5-(2'-deoxyuridine))prop-2-ynyl)octanamide have been evaluated for their potential as anti-tubercular and anti-viral agents, highlighting the versatility of N-prop-2-ynylaniline derivatives in pharmaceutical applications (Mcguigan et al., 2014).

Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 : Derivatives of N-prop-2-ynylaniline have been studied for their role as negative allosteric modulators of metabotropic glutamate receptor 5, a target for treating various central nervous system disorders (Graziani et al., 2019).

Gene Vector Research : N-prop-2-ynylaniline derivatives have been involved in the development of biodegradable polycation gene vectors, an important advancement in non-viral gene therapy (Shen et al., 2013).

Safety And Hazards

N-prop-2-ynylaniline is harmful in contact with skin, if inhaled, and if swallowed. It may cause respiratory irritation, skin irritation, and serious eye irritation .

Relevant Papers There are several papers related to N-prop-2-ynylaniline. One discusses the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . Another paper discusses the cyclocondensation of N-(prop-2-yn-1-yl)- and N-(penta-2,4-diyn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . These papers could provide more detailed information about the compound’s properties and potential applications.

特性

IUPAC Name |

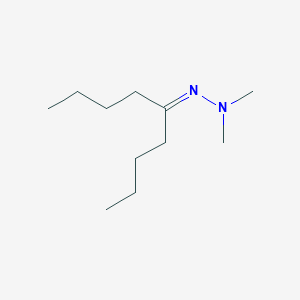

N-prop-2-ynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKIWEYIOKPHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308268 | |

| Record name | N-prop-2-ynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-prop-2-ynylaniline | |

CAS RN |

14465-74-8 | |

| Record name | NSC202884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-prop-2-ynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

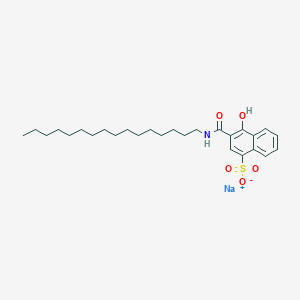

![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)